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Compound of Interest

Compound Name: 3,5-Dibromo-4-chlorophenol

Cat. No.: B3043125 Get Quote

Abstract
This application note provides a detailed, reliable protocol for the synthesis of 3,5-Dibromo-4-
chlorophenol from p-chlorophenol via electrophilic aromatic substitution. The document

outlines the underlying chemical principles, a step-by-step experimental procedure, critical

safety precautions, and methods for purification and characterization. This guide is intended for

researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust

methodology for obtaining this valuable halogenated intermediate.

Introduction and Scientific Background
3,5-Dibromo-4-chlorophenol is a polyhalogenated aromatic compound with applications as a

versatile intermediate in the synthesis of more complex molecules, including potential

pharmaceutical agents and agrochemicals. The strategic placement of bromine and chlorine

atoms on the phenol ring provides multiple sites for further functionalization.

The synthesis from p-chlorophenol is a classic example of electrophilic aromatic substitution.

The hydroxyl (-OH) group of the phenol is a powerful activating and ortho, para-directing group

due to its ability to donate electron density to the aromatic ring through resonance. The chlorine

(-Cl) atom is deactivating due to its inductive electron withdrawal but is also an ortho, para-

director. In the case of p-chlorophenol, the strong activating effect of the hydroxyl group

dominates, directing the incoming bromine electrophiles to the two available ortho positions

(C3 and C5), as the para position is already occupied by chlorine.[1][2] The reaction proceeds
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rapidly, often requiring careful control of temperature and reagent addition to ensure selectivity

and minimize side-product formation.

Reaction Scheme and Mechanism
The overall transformation involves the dibromination of p-chlorophenol using elemental

bromine, typically in a suitable solvent like glacial acetic acid.

Caption: Overall reaction for the synthesis of 3,5-Dibromo-4-chlorophenol.

The mechanism is a standard electrophilic aromatic substitution. The electron-rich phenol ring

attacks a bromine molecule, which is polarized by the solvent or a Lewis acid catalyst, leading

to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). A

base (e.g., the solvent or Br⁻) then removes a proton from the ring, restoring aromaticity and

yielding the brominated product. This occurs twice to yield the final dibrominated compound.

Materials, Reagents, and Equipment
Reagents and Chemicals
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Reagent CAS No.
Molecular
Wt. ( g/mol )

M.P. (°C) B.P. (°C)
Key
Hazards

p-

Chlorophenol
106-48-9 128.56 42-45 220

Toxic,

Corrosive

Bromine 7726-95-6 159.81 -7.2 58.8

Highly Toxic,

Corrosive,

Oxidizer

Glacial Acetic

Acid
64-19-7 60.05 16.5 118

Corrosive,

Flammable

Sodium

Thiosulfate
7772-98-7 158.11 48.3 - Low Hazard

Cyclohexane 110-82-7 84.16 6.5 80.7
Flammable,

Irritant

Anhydrous

MgSO₄/Na₂S

O₄

7487-88-9 120.37 1124 - Low Hazard

Equipment
Three-neck round-bottom flask (250 mL)

Magnetic stirrer and stir bar

Dropping funnel

Reflux condenser with a gas trap (e.g., drying tube with CaCl₂ leading to a beaker with

sodium thiosulfate solution)

Ice-water bath

Heating mantle

Rotary evaporator
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Büchner funnel and vacuum flask

Standard laboratory glassware (beakers, graduated cylinders)

Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Critical Safety Precautions
This procedure involves highly hazardous materials and must be performed inside a certified

chemical fume hood.[3]

Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and heavy-duty

gloves (e.g., neoprene or butyl rubber over nitrile) are mandatory.[3][4]

Bromine (Br₂): Bromine is extremely corrosive, toxic upon inhalation, and can cause severe,

painful burns on skin contact.[4] It is also a strong oxidizing agent. Always handle liquid

bromine in a fume hood. Have a neutralizing agent, such as a solution of sodium thiosulfate,

readily available for spills.[5]

p-Chlorophenol: This compound is toxic and corrosive. It can be absorbed through the skin

and cause systemic effects.[6] Avoid all direct contact.

Glacial Acetic Acid: Corrosive and can cause severe burns. Its vapors are irritating to the

respiratory system.

Waste Disposal: All chemical waste, including aqueous layers and organic solvents, must be

collected in appropriately labeled hazardous waste containers for disposal according to

institutional guidelines.

Detailed Experimental Protocol
Reaction Setup

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a

dropping funnel, and a reflux condenser.

Set up a gas trap at the top of the condenser to neutralize the hydrogen bromide (HBr) gas

evolved during the reaction. This can be done by connecting tubing from the condenser to a
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funnel inverted over a beaker containing a 10% sodium thiosulfate solution.

Place the entire apparatus in an ice-water bath on top of a magnetic stirrer.

Synthesis Procedure
Dissolution: In the reaction flask, dissolve p-chlorophenol (e.g., 6.43 g, 0.05 mol) in glacial

acetic acid (50 mL). Stir until the solid is fully dissolved.

Bromine Addition: In the dropping funnel, prepare a solution of bromine (e.g., 17.6 g, 5.6 mL,

0.11 mol - a slight excess) in glacial acetic acid (20 mL).

Reaction: Cool the p-chlorophenol solution in the ice bath to approximately 0-5 °C. Begin

adding the bromine solution dropwise from the dropping funnel over a period of 60-90

minutes.[7] Maintain vigorous stirring and keep the internal temperature below 10 °C

throughout the addition. The reaction mixture will turn from orange-red to a lighter color as

the bromine is consumed, and HBr gas will evolve.

Completion: After the addition is complete, remove the ice bath and allow the mixture to

warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes

to completion. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate

eluent system) until the starting material spot is no longer visible.

Work-up and Isolation
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing cold

water (approx. 250 mL) and ice chips with stirring. A solid precipitate should form.

Neutralization: Quench any unreacted bromine by adding a 10% aqueous solution of sodium

thiosulfate dropwise until the orange color of the solution disappears completely.[8]

Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel.

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to

remove residual acid and salts.

Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and

let it air-dry or dry it in a desiccator under vacuum.
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Purification
Recrystallization is an effective method for purifying the crude product.[9]

Transfer the crude solid to an Erlenmeyer flask.

Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., cyclohexane or an

ethanol/water mixture) to just dissolve the solid.

Allow the solution to cool slowly to room temperature. Crystals of the purified product should

form.

Further cool the flask in an ice bath to maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold

recrystallization solvent, and dry under vacuum.

The expected product, 3,5-Dibromo-4-chlorophenol, should be colorless or off-white

crystals.[9]

Characterization and Validation
To confirm the identity and purity of the synthesized product, the following analytical techniques

are recommended:

Melting Point: The purified product should have a sharp melting point. Literature values

indicate a melting point of approximately 121 °C.[9]

¹H NMR Spectroscopy: The proton NMR spectrum should show two distinct signals

corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons (at C2

and C6) should appear as a singlet due to the symmetrical nature of the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number

and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad peak for the

O-H stretch of the phenol group (typically around 3200-3600 cm⁻¹) and peaks in the

aromatic region (around 1400-1600 cm⁻¹).
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight (286.35 g/mol

) and show a characteristic isotopic pattern due to the presence of two bromine atoms and

one chlorine atom.[10]

Experimental Workflow Diagram
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(3-neck flask, condenser, dropping funnel)

2. Dissolve p-Chlorophenol
in Glacial Acetic Acid

3. Cool to 0-5 °C
(Ice Bath)

4. Add Bromine Solution
(Dropwise, <10 °C)

5. Stir at Room Temp
(2-3 hours)

6. Monitor by TLC

7. Pour into Ice Water
& Neutralize with Na₂S₂O₃

If complete

8. Isolate Crude Product
(Vacuum Filtration)

9. Recrystallize
(e.g., from Cyclohexane)

10. Characterize Product
(MP, NMR, IR, MS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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